Boc-D-Phe(4-Cl)-OH

Catalog No.
S679871
CAS No.
57292-44-1
M.F
C14H18ClNO4
M. Wt
299.75 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-D-Phe(4-Cl)-OH

CAS Number

57292-44-1

Product Name

Boc-D-Phe(4-Cl)-OH

IUPAC Name

(2R)-3-(4-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C14H18ClNO4

Molecular Weight

299.75 g/mol

InChI

InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1

InChI Key

AOCSUUGBCMTKJH-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Cl)C(=O)O

Synonyms

N-Boc-ethylenediamine;57260-73-8;tert-ButylN-(2-aminoethyl)carbamate;tert-butyl(2-aminoethyl)carbamate;N-tert-Boc-ethylenediamine;n-t-boc-ethylenediamine;tert-butyl2-aminoethylcarbamate;N-Boc-1,2-diaminoethane;n-boc-ethane-1,2-diamine;mono-n-t-boc-eda;n-boc-diaminoethane;n-boc-(2-aminoethyl)amine;(2-amino-ethyl)-carbamicacidtert-butylester;BOC-ETHYLENEDIAMINE;mono-n-tert-butyloxycarbonylethylenediamine;t-butyln-(2-aminoethyl)carbamate;N-(tert-Butoxycarbonyl)-1,2-diaminoethane;N-(2-Aminoethyl)carbamicAcidtert-ButylEster;2-(BOC-AMINO)ETHYLAMINE;BOC-EDA;n-t-butyloxycarbonyl-ethylenediamine;1,2-Diaminoethane,N-BOCprotected;ETHANE-1,2-DIAMINE,N-BOCPROTECTED;N-(tert-Butoxycarbonyl)-1,2-ethylenediamine;N-(TERT-BUTOXYCARBONYL)ETHYLENEDIAMINE

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Cl)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)Cl)C(=O)O

Boc-4-chloro-D-phenylalanine, also known as N-Boc-4-chloro-D-phenylalanine, is a derivative of the amino acid D-phenylalanine (D-Phe) with a protecting group (Boc) and a chlorine atom attached. It is primarily used in peptide synthesis research [, ].

Peptide Synthesis:

Boc-Cl-D-Phe is a valuable building block for the construction of peptides containing D-Phe residues. The Boc group protects the amino group of D-Phe, allowing for selective coupling with other amino acids during peptide chain assembly. The chlorine atom enhances the reactivity of the molecule, facilitating efficient coupling reactions with other protected amino acids or peptide fragments [, ].

Here are some specific applications of Boc-Cl-D-Phe in peptide synthesis:

  • Synthesis of D-peptide mimics of natural L-peptides: D-peptides are mirror images of naturally occurring L-peptides and can exhibit different biological properties. Boc-Cl-D-Phe can be used to synthesize D-peptide analogs of bioactive L-peptides to study their structure-function relationships and potential therapeutic applications.
  • Incorporation of D-Phe into bioactive peptides: D-Phe can be incorporated into peptides to improve their stability and resistance to enzymatic degradation. Boc-Cl-D-Phe facilitates the incorporation of D-Phe at specific positions within the peptide sequence.
  • Development of peptidomimetics: Peptidomimetics are small molecules that mimic the structure and function of peptides. Boc-Cl-D-Phe can be used to create novel peptidomimetics with improved potency, selectivity, and pharmacokinetic properties.

Other Potential Applications:

While the primary application of Boc-Cl-D-Phe is in peptide synthesis, there is ongoing research exploring its potential in other areas, such as:

  • Development of novel materials: The unique properties of Boc-Cl-D-Phe, including its chirality and reactivity, could be utilized in the design and synthesis of novel materials with specific functionalities.
  • Probing protein-protein interactions: Boc-Cl-D-Phe can be used to label specific amino acid residues in proteins, which can be helpful in studying protein-protein interactions.

Boc-D-Phe(4-Cl)-OH, also known as N-alpha-t-Butyloxycarbonyl-D-phenylalanine, is a derivative of the amino acid phenylalanine, specifically modified with a chlorine atom at the para position of the phenyl ring. Its chemical formula is C14H18ClNO4C_{14}H_{18}ClNO_{4}, and it has a molecular weight of approximately 299.75 g/mol . This compound is characterized by its tert-butyloxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect the amino group during

Typical of amino acids and their derivatives. Key reactions include:

  • Peptide Bond Formation: The Boc group can be removed under acidic conditions, allowing the free amino group to react with carboxylic acids to form peptides.
  • Substitution Reactions: The chlorine atom can undergo nucleophilic substitution, making it useful in synthesizing more complex molecules.
  • Deprotection Reactions: The Boc group can be removed using acids such as hydrochloric acid or trifluoroacetic acid, facilitating further functionalization of the molecule.

The synthesis of Boc-D-Phe(4-Cl)-OH typically involves several steps:

  • Starting Materials: The synthesis begins with D-phenylalanine.
  • Chlorination: The para position of the phenyl ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
  • Boc Protection: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) under basic conditions.
  • Purification: The product is purified using techniques like column chromatography to isolate Boc-D-Phe(4-Cl)-OH from byproducts.

Boc-D-Phe(4-Cl)-OH has several applications in scientific research and industry:

  • Peptide Synthesis: It is widely used in the synthesis of peptides, particularly in solid-phase peptide synthesis.
  • Drug Development: Its derivatives may be explored for pharmaceutical applications due to their potential biological activity.
  • Research Tool: It serves as a model compound for studying reaction mechanisms involving amino acids and their derivatives.

Interaction studies involving Boc-D-Phe(4-Cl)-OH focus on its binding affinity and activity against various biological targets. Research has shown that modifications like chlorination can significantly alter its interaction profiles compared to non-chlorinated analogs. Specific studies have investigated its role as an inhibitor for certain cytochrome P450 enzymes, indicating potential implications in drug metabolism and interactions .

Boc-D-Phe(4-Cl)-OH shares structural similarities with other phenylalanine derivatives. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberUnique Features
Boc-DL-Phe(4-Cl)-OH51301-86-1Racemic mixture; less specificity in biological activity
Boc-D-Phe-OH18942-49-9Lacks chlorine substitution; broader applications in peptide synthesis
Boc-D-Phe(4-CN)-OH146727-62-0Contains a cyano group; different reactivity profile
4-Chloro-L-phenylalanine736190Non-proteinogenic; different stereochemistry and properties

Boc-D-Phe(4-Cl)-OH stands out due to its specific chlorine substitution, which enhances its reactivity and potential biological interactions compared to other derivatives. This unique feature makes it an interesting subject for further research in medicinal chemistry and peptide synthesis.

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 53 companies from 6 notifications to the ECHA C&L Inventory.;
H314 (98.11%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

57292-44-1

Wikipedia

Boc-4-chloro-D-phenylalanine

Dates

Modify: 2023-08-15

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